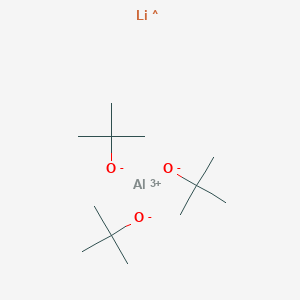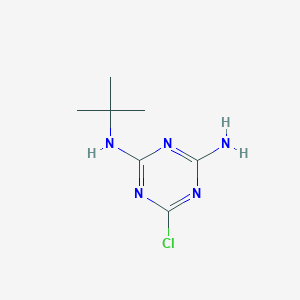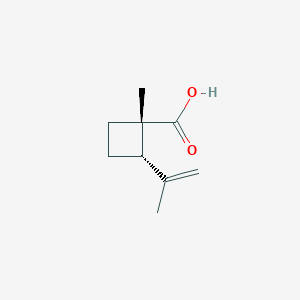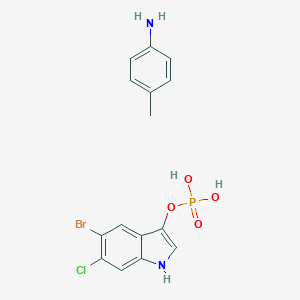
p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the analysis of similar compounds. For instance, poly-o-toluidine Zr(IV) phosphate and poly-o-toluidine Th(IV) phosphate are organic-inorganic nanocomposites synthesized by incorporating poly-o-toluidine into the matrices of Zr(IV) and Th(IV) phosphates, respectively . These materials exhibit ion-exchange capabilities and selectivity for certain heavy metal ions, such as Hg(II) .
Synthesis Analysis
The synthesis of related compounds involves the sol-gel mixing of poly-o-toluidine with inorganic phosphate matrices . The process includes varying the mixing volume ratios and concentrations of the inorganic reactant to achieve the desired properties. The synthesis of 4-amino-3,5-dibromo-toluene from p-toluidine is another example, where p-toluidine undergoes bromination to form the brominated product .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques such as FTIR, XRD, TEM, and SEM . These techniques help in understanding the arrangement of atoms within the compounds and the nature of their bonding. For instance, the crystal structures of the dihydrogen hexafluorosilicate monohydrates of p-bromoaniline and p-toluidine have been determined, showing that they are isostructural with orthorhombic crystals .
Chemical Reactions Analysis
The reactions of N,N-dimethyltoluidines with phosphorus(V) chlorides have been studied, leading to the formation of a novel heterocyclic system . This indicates that toluidine derivatives can participate in complex chemical reactions, resulting in the formation of new compounds with potentially unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized materials, such as ion-exchange capacity, chemical stability, and electrical conductivity, have been thoroughly investigated . For example, the poly-o-toluidine Zr(IV) phosphate material possesses semi-conducting electrical conductivity, which is stable up to 110°C . The ion-exchange materials are also highly selective for certain cations, such as Hg(II) and Cd(II), which is crucial for environmental pollutant removal .
Applications De Recherche Scientifique
Analytical Applications and Ion Exchange Materials
Nano-composite Cation-Exchangers : Organic-inorganic hybrid materials like poly-o-toluidine Th(IV) phosphate have been developed for their ion-exchange capacities. These materials demonstrate selective cation-exchange capabilities, especially for environmental pollutants like Hg(2+), and can be used to fabricate ion-selective electrodes for the determination of specific ions in solutions. The physico-chemical characterization of these materials includes elemental analysis, TEM, SEM, XRD, FTIR, and TGA-DTA studies, highlighting their potential in analytical applications and environmental monitoring (Khan, A., Khan, Anish, & Inamuddin, 2007).
Enzyme Immunoassays
Chemiluminescent Enzyme Immunoassays : Chemiluminescent (CL) and bioluminescent (BL) detection methods have been developed for alkaline phosphatase (ALP) using substrates like 5-bromo-4-chloro-3-indolyl phosphate (BCIP). These methods offer sensitive detection means for enzyme immunoassays (EIA) and DNA assays, demonstrating the utility of indolyl derivatives in bioanalytical applications (Ikegami, T., Arakawa, H., Maeda, M., & Tsuji, A., 1994).
Molecular Biology and Genetic Research
Whole-mount In Situ Hybridization : Techniques employing in vitro synthesized RNA tagged with digoxigenin uridine-5'-triphosphate (UTP) have been used for gene expression studies in zebrafish embryos and larvae. The specific mRNA sequences are visualized using anti-digoxigenin antibody conjugated to alkaline phosphatase that hydrolyzes BCIP, facilitating large-scale analyses of gene expression patterns (Thisse, B. & Thisse, C., 2014).
Environmental Applications
Phosphate Starvation and Plant Metabolism : Research on tomato plants and suspension-cultured cells has shown that phosphate starvation inducible excretion of acid phosphatase may be a part of a phosphate starvation rescue system in plants. The use of 5-bromo-4-chloro-3-indolyl-phosphate-p-toluidine as a phenotypic marker for plant acid phosphatase excretion demonstrates its role in studying plant responses to nutrient availability (Goldstein, A., Baertlein, D. A., & McDaniel, R., 1988).
Conductivity and Kinetic Studies
Nano-composite Material Conductivity : The development of poly-o-toluidine Th(IV) phosphate nano-composite materials for ion exchange also includes studies on their electrical conductivity, which falls within the semi-conducting range. These materials have been used successfully in the separation of metal ions, and their ion-exchange kinetics for divalent metal ions have been evaluated, providing insights into the mechanisms controlling these exchange processes (Khan, A. & Khan, Anish, 2007).
Propriétés
IUPAC Name |
(5-bromo-6-chloro-1H-indol-3-yl) dihydrogen phosphate;4-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClNO4P.C7H9N/c9-5-1-4-7(2-6(5)10)11-3-8(4)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H2,12,13,14);2-5H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHVYTJTZAKPOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N.C1=C2C(=CC(=C1Br)Cl)NC=C2OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN2O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165559 |
Source


|
| Record name | Magenta phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate | |
CAS RN |
154201-85-1 |
Source


|
| Record name | Magenta phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154201851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magenta phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)
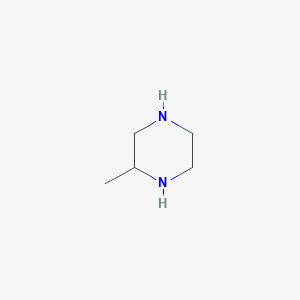
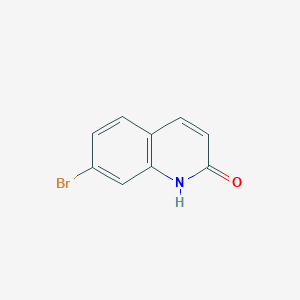



![7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B152734.png)


